2-(N-methyl-4-fluorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide is a complex organic compound with the molecular formula C21H19FN2O4S and a molecular weight of 414.45 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a phenoxyphenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with methylamine to form 4-fluorophenylsulfonylmethylamine. This intermediate is then reacted with 4-phenoxyphenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The fluorophenyl and phenoxyphenyl groups may contribute to binding affinity and specificity towards certain receptors or proteins. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide can be compared with similar compounds such as:
2-[(4-fluorophenyl)sulfonylamino]ethanesulfonyl fluoride: This compound shares the fluorophenylsulfonyl group but differs in its overall structure and applications.
2-(((4-Fluorophenyl)amino)methyl)phenol: This compound has a similar fluorophenyl group but differs in its functional groups and chemical properties. The uniqueness of 2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19FN2O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19FN2O4S/c1-24(29(26,27)20-13-7-16(22)8-14-20)15-21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
YOMZADRMVBNORQ-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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